
4-Chloro-3,5-dimethylbenzoic acid chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1601072 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3,5-
dimethylbenzoic Acid

This guide provides a comprehensive technical overview of 4-Chloro-3,5-dimethylbenzoic
acid, a substituted aromatic carboxylic acid of significant interest to researchers in medicinal

chemistry, agrochemical synthesis, and materials science. By leveraging established principles

of organic chemistry and data from closely related analogues, this document offers field-proven

insights into its synthesis, reactivity, and characterization, designed for professionals in drug

development and chemical research.

Core Physicochemical & Structural Properties
4-Chloro-3,5-dimethylbenzoic acid is a solid crystalline compound. Its structure features a

benzoic acid core, with a chlorine atom at position 4 and two activating methyl groups at

positions 3 and 5. This specific substitution pattern dictates its electronic properties, reactivity,

and steric profile, making it a unique building block in organic synthesis.

The core properties are summarized below:
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Property Value Source / Reference

CAS Number 90649-78-8 [1]

Molecular Formula C₉H₉ClO₂ [1]

Molecular Weight 184.62 g/mol [1]

Melting Point 115 °C [1]

Boiling Point 311.3 °C (Predicted) [1]

Appearance
White to off-white crystalline

solid

Inferred from related

compounds

Solubility

Sparingly soluble in water;

soluble in organic solvents like

methanol, ethanol, acetone,

and dichloromethane.

Inferred from[2][3]

Spectroscopic Profile & Characterization
Definitive characterization of 4-Chloro-3,5-dimethylbenzoic acid relies on a combination of

spectroscopic techniques. While a publicly available, experimentally verified spectrum for this

specific molecule is not readily available, a highly accurate profile can be predicted based on

established chemical shift principles and data from analogous structures like 4-chloro-3-

methylbenzoic acid and 3,5-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the

symmetrical substitution pattern, the two aromatic protons are chemically equivalent, as are the

six protons of the two methyl groups.
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Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity

~11-13 Singlet (broad)

~7.8-8.0 Singlet

~2.3-2.4 Singlet

Causality: The downfield shift of the carboxylic proton is characteristic of its acidic nature.

The aromatic protons are expected to appear as a singlet due to their chemical equivalence.

The methyl protons appear in the typical alkyl region.

¹³C NMR: The carbon spectrum will reflect the molecule's symmetry, showing fewer signals

than the total number of carbon atoms.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170-172 Carboxylic Acid (-COOH)

~139-141 Aromatic (C-CH₃) x 2

~134-136 Aromatic (C-Cl)

~130-132 Aromatic (C-H) x 2

~128-130 Aromatic (C-COOH)

~20-22 Methyl (-CH₃) x 2

Causality: The carboxyl carbon is the most deshielded. The aromatic carbons' shifts are

influenced by their attached substituents; carbons bonded to the electron-donating methyl

groups and the electron-withdrawing chloro group will have distinct, predictable shifts based

on established substituent effects[4][5].

Infrared (IR) Spectroscopy
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The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid functional

group.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

2500-3300 (broad) O-H stretch (Carboxylic acid dimer)

~1700-1720 C=O stretch (Carboxylic acid)

~1600, ~1475 C=C stretches (Aromatic ring)

~1200-1300 C-O stretch

~700-800 C-Cl stretch

Mass Spectrometry (MS)
Under electron ionization (EI), the molecule will fragment in a predictable manner. The

molecular ion peak (M⁺) should be observable.

Expected Mass Spectrometry
Fragmentation

m/z Value Proposed Fragment

184/186 [C₉H₉ClO₂]⁺

169/171 [M - CH₃]⁺

139 [M - COOH]⁺

104 [C₈H₈]⁺

77 [C₆H₅]⁺

Synthesis & Purification Workflow
There are two primary, field-proven strategies for the synthesis of 4-Chloro-3,5-
dimethylbenzoic acid: oxidation of the corresponding chloro-xylene or direct chlorination of
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dimethylbenzoic acid. The oxidation route is often preferred to avoid issues with regioselectivity

during the chlorination of an activated ring.

Protocol: Oxidation of 4-Chloro-1,3,5-trimethylbenzene
(Chloromesitylene)
This protocol is adapted from established methods for the oxidation of alkylbenzenes to

carboxylic acids, such as the synthesis of 4-chloro-3,5-dimethoxybenzoic acid[6]. Potassium

permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation.

Step-by-Step Methodology:

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical

stirrer, and dropping funnel, combine 4-Chloro-1,3,5-trimethylbenzene (1.0 eq) with a 2:1

mixture of pyridine and water.

Heating: Heat the mixture to reflux (~90-100 °C) with vigorous stirring.

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~4.0 eq) in hot

water. Add this solution dropwise to the refluxing reaction mixture over 2-3 hours. The purple

color of the permanganate will disappear as it is consumed.

Reaction Completion: After the addition is complete, continue to heat at reflux for an

additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the

starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

Workup - Part 1 (Quenching & Filtration): Cool the reaction mixture to room temperature. Add

a small amount of ethanol to quench any excess KMnO₄. Filter the mixture through a pad of

Celite to remove the MnO₂ precipitate, washing the filter cake with hot water.

Workup - Part 2 (Acidification & Extraction): Combine the filtrate and washes. If pyridine was

used, remove it via distillation. Cool the remaining aqueous solution in an ice bath and

acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of 4-Chloro-
3,5-dimethylbenzoic acid will form.

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water

to remove inorganic salts.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g.,

ethanol/water or toluene) to yield the pure acid.

Diagram: Synthesis Workflow via Oxidation
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Caption: General workflow for the synthesis of 4-Chloro-3,5-dimethylbenzoic acid.
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Chemical Reactivity
The reactivity of 4-Chloro-3,5-dimethylbenzoic acid is governed by two main features: the

carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group
The -COOH group undergoes standard transformations, making it a versatile handle for

building more complex molecules.

Esterification: Reacts with alcohols under acidic catalysis (e.g., H₂SO₄, TsOH) in a Fischer

esterification to form the corresponding esters. The reaction is an equilibrium, often requiring

removal of water to drive it to completion[7].

Amide Bond Formation: This is a cornerstone reaction in drug development. The carboxylic

acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride

(SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine[8].

Alternatively, direct coupling with an amine can be achieved using standard coupling

reagents (e.g., DCC, EDC, HATU)[9][10].

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-

Chloro-3,5-dimethylbenzyl alcohol) using strong reducing agents like lithium aluminum

hydride (LiAlH₄).

Reactivity of the Aromatic Ring
The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is influenced by

the combined electronic effects of its substituents.

Directing Effects: The two methyl groups are ortho-, para-directing and strongly activating.

The chlorine atom is also ortho-, para-directing but is deactivating. The carboxylic acid group

is meta-directing and strongly deactivating[11][12].

Overall Reactivity: The position available for substitution is C2 (equivalent to C6). This

position is ortho to one methyl group and meta to the other methyl group, the chloro group,

and the carboxyl group. The strong activating effect of the methyl groups likely dominates,
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making the ring more susceptible to EAS than unsubstituted benzoic acid, with substitution

directed to the C2/C6 position.

Diagram: Key Chemical Reactions

Carboxylic Acid Reactions Aromatic Ring Reactions

4-Chloro-3,5-dimethylbenzoic Acid

Ester

 R-OH, H⁺ 
 (Fischer Esterification)

Amide

 1. SOCl₂ 
 2. R₂NH 

 (Amide Formation)

Primary Alcohol

 LiAlH₄ 
 (Reduction)

Electrophilic Aromatic
Substitution Product
(e.g., Nitration at C2)

 HNO₃, H₂SO₄ 
 (EAS)

Click to download full resolution via product page

Caption: Core reactivity pathways for 4-Chloro-3,5-dimethylbenzoic acid.

Analytical Characterization
To ensure purity and confirm identity, a robust analytical workflow is essential. High-

Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity,

while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is ideal for analyzing this compound.

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1%

phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g.,

~240-254 nm).
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Justification: This method effectively separates the nonpolar analyte from more polar

impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to

sharp, well-defined peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis by GC can be challenging due to the low volatility and high polarity of the

carboxylic acid. Derivatization is often required.

Derivatization: The acid can be converted to its more volatile methyl ester (using

diazomethane or TMS-diazomethane) or a silyl ester (using a reagent like MTBSTFA)[2].

GC Conditions: A nonpolar capillary column (e.g., DB-5ms) is suitable. The temperature

program would start at a low temperature (~100 °C) and ramp up to a higher temperature

(~250-280 °C) to ensure elution.

MS Detection: Mass spectrometry provides definitive identification based on the

fragmentation pattern discussed in Section 2.

Safety & Handling
As a halogenated aromatic carboxylic acid, 4-Chloro-3,5-dimethylbenzoic acid should be

handled with appropriate care in a laboratory setting. Based on safety data for structurally

similar compounds, the following precautions are mandated.

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system[1]

[13][14].

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile

gloves. Handle only in a well-ventilated area or a chemical fume hood.

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

strong bases and oxidizing agents.

Conclusion
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4-Chloro-3,5-dimethylbenzoic acid is a valuable synthetic intermediate with a well-defined

chemical profile. Its properties are a direct consequence of the interplay between the carboxylic

acid function and the electronic and steric effects of the chloro and dimethyl substituents on the

aromatic ring. The protocols and data presented in this guide, derived from established

chemical principles and analysis of related structures, provide a solid foundation for

researchers to confidently synthesize, characterize, and utilize this compound in their drug

discovery and chemical development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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